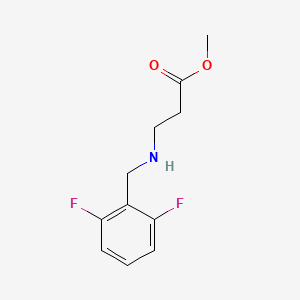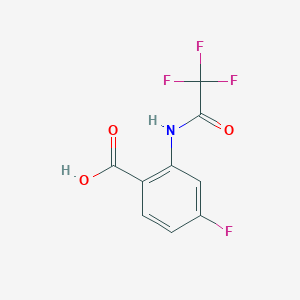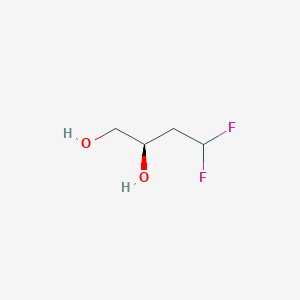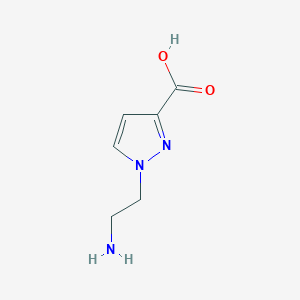
3-Phenyl-1,2-oxazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,2-oxazole-5-sulfonamide is a heterocyclic compound that features an oxazole ring fused with a sulfonamide group and a phenyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, imparts unique chemical properties to the compound, making it a valuable scaffold in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1-phenylethanone with sulfonyl chloride in the presence of a base, followed by cyclodehydration to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired chemical properties of the compound .
化学反応の分析
Types of Reactions
3-Phenyl-1,2-oxazole-5-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, sulfonamide-modified compounds, and phenyl-substituted products. These modifications can enhance the biological activity and chemical stability of the compound .
科学的研究の応用
作用機序
The mechanism of action of 3-Phenyl-1,2-oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and sulfonamide group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and inflammation .
類似化合物との比較
Similar Compounds
Oxazole: A simpler analog without the sulfonamide group, used in various chemical and biological applications.
Benzoxazole: Features a fused benzene ring, offering enhanced stability and different biological activities.
Oxazoline: A reduced form of oxazole with different reactivity and applications.
Uniqueness
3-Phenyl-1,2-oxazole-5-sulfonamide is unique due to the presence of both the oxazole ring and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C9H8N2O3S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC名 |
3-phenyl-1,2-oxazole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChIキー |
YMXGCHKPHMPTGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



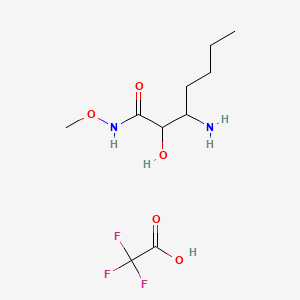
![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)



